4-(4-chlorophenyl)piperidin-4-ol
4-(4-chlorophenyl)piperidin-4-ol
4-(4-Chlorophenyl)-4-hydroxypiperidine, also known as 4-cppo, belongs to the class of organic compounds known as phenylpiperidines. Phenylpiperidines are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group. 4-(4-Chlorophenyl)-4-hydroxypiperidine is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). 4-(4-Chlorophenyl)-4-hydroxypiperidine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 4-(4-chlorophenyl)-4-hydroxypiperidine is primarily located in the cytoplasm.
Brand Name:
Vulcanchem
CAS No.:
39512-49-7
VCID:
VC21179051
InChI:
InChI=1S/C11H14ClNO/c12-10-3-1-9(2-4-10)11(14)5-7-13-8-6-11/h1-4,13-14H,5-8H2
SMILES:
C1CNCCC1(C2=CC=C(C=C2)Cl)O
Molecular Formula:
C11H14ClNO
Molecular Weight:
211.69 g/mol
4-(4-chlorophenyl)piperidin-4-ol
CAS No.: 39512-49-7
Cat. No.: VC21179051
Molecular Formula: C11H14ClNO
Molecular Weight: 211.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 4-(4-Chlorophenyl)-4-hydroxypiperidine, also known as 4-cppo, belongs to the class of organic compounds known as phenylpiperidines. Phenylpiperidines are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group. 4-(4-Chlorophenyl)-4-hydroxypiperidine is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). 4-(4-Chlorophenyl)-4-hydroxypiperidine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 4-(4-chlorophenyl)-4-hydroxypiperidine is primarily located in the cytoplasm. |
|---|---|
| CAS No. | 39512-49-7 |
| Molecular Formula | C11H14ClNO |
| Molecular Weight | 211.69 g/mol |
| IUPAC Name | 4-(4-chlorophenyl)piperidin-4-ol |
| Standard InChI | InChI=1S/C11H14ClNO/c12-10-3-1-9(2-4-10)11(14)5-7-13-8-6-11/h1-4,13-14H,5-8H2 |
| Standard InChI Key | LZAYOZUFUAMFLD-UHFFFAOYSA-N |
| SMILES | C1CNCCC1(C2=CC=C(C=C2)Cl)O |
| Canonical SMILES | C1CNCCC1(C2=CC=C(C=C2)Cl)O |
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